![molecular formula C14H29ClO2Si B14250696 Heptanal, 7-chloro-2-methyl-3-[(triethylsilyl)oxy]-, (2S,3R)- CAS No. 392692-61-4](/img/structure/B14250696.png)
Heptanal, 7-chloro-2-methyl-3-[(triethylsilyl)oxy]-, (2S,3R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Heptanal, 7-chloro-2-methyl-3-[(triethylsilyl)oxy]-, (2S,3R)- is a chemical compound with the molecular formula C14H29ClO2Si. It is a derivative of heptanal, modified with a chlorine atom, a methyl group, and a triethylsilyl-protected hydroxyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Heptanal, 7-chloro-2-methyl-3-[(triethylsilyl)oxy]-, (2S,3R)- typically involves the following steps:
Starting Material: The synthesis begins with heptanal, which undergoes chlorination to introduce the chlorine atom at the 7th position.
Protection of Hydroxyl Group: The hydroxyl group at the 3rd position is protected using triethylsilyl chloride in the presence of a base such as imidazole or pyridine.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as distillation or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Heptanal, 7-chloro-2-methyl-3-[(triethylsilyl)oxy]-, (2S,3R)- can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in the presence of a base.
Major Products Formed
Oxidation: 7-chloro-2-methyl-3-[(triethylsilyl)oxy]heptanoic acid.
Reduction: 7-chloro-2-methyl-3-[(triethylsilyl)oxy]heptanol.
Substitution: 7-amino-2-methyl-3-[(triethylsilyl)oxy]heptanal.
Applications De Recherche Scientifique
Heptanal, 7-chloro-2-methyl-3-[(triethylsilyl)oxy]-, (2S,3R)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-substrate interactions due to its unique structure.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Heptanal, 7-chloro-2-methyl-3-[(triethylsilyl)oxy]-, (2S,3R)- depends on the specific reactions it undergoes. For instance, in oxidation reactions, the aldehyde group is converted to a carboxylic acid through the transfer of electrons. In reduction reactions, the aldehyde group gains electrons to form a primary alcohol. The molecular targets and pathways involved would vary based on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Heptanal: The parent compound without the chlorine, methyl, and triethylsilyl modifications.
7-Chloroheptanal: Similar structure but lacks the methyl and triethylsilyl groups.
2-Methylheptanal: Lacks the chlorine and triethylsilyl groups.
3-[(Triethylsilyl)oxy]heptanal: Lacks the chlorine and methyl groups.
Uniqueness
Heptanal, 7-chloro-2-methyl-3-[(triethylsilyl)oxy]-, (2S,3R)- is unique due to the combination of its functional groups, which confer specific reactivity and properties. The presence of the triethylsilyl-protected hydroxyl group allows for selective reactions at other sites without interference from the hydroxyl group.
This compound’s unique structure and reactivity make it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Propriétés
Numéro CAS |
392692-61-4 |
|---|---|
Formule moléculaire |
C14H29ClO2Si |
Poids moléculaire |
292.91 g/mol |
Nom IUPAC |
(2S,3R)-7-chloro-2-methyl-3-triethylsilyloxyheptanal |
InChI |
InChI=1S/C14H29ClO2Si/c1-5-18(6-2,7-3)17-14(13(4)12-16)10-8-9-11-15/h12-14H,5-11H2,1-4H3/t13-,14-/m1/s1 |
Clé InChI |
JJNFUADYIMJHDK-ZIAGYGMSSA-N |
SMILES isomérique |
CC[Si](CC)(CC)O[C@H](CCCCCl)[C@H](C)C=O |
SMILES canonique |
CC[Si](CC)(CC)OC(CCCCCl)C(C)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Silane, (1,1-dimethylethyl)[(3-methyl-2-butenyl)oxy]diphenyl-](/img/structure/B14250624.png)
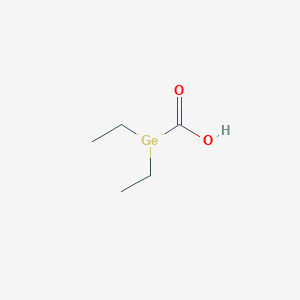
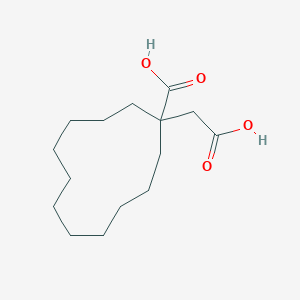
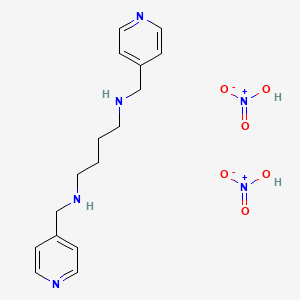
![[2-(Naphthalen-1-yl)ethyl]phosphonic dichloride](/img/structure/B14250640.png)

![Spiro[4.5]decane-6,10-dione, 2-methyl-3-methylene-](/img/structure/B14250647.png)
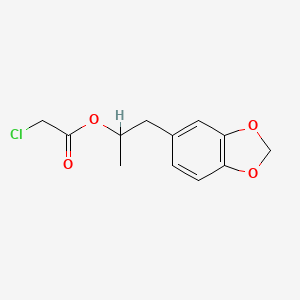
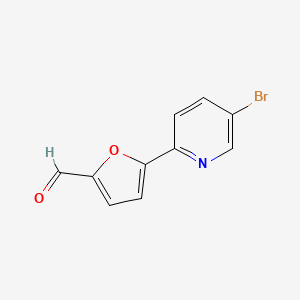
![4-{1-[(2,2,6,6-Tetramethylpiperidin-1-yl)oxy]ethyl}benzoic acid](/img/structure/B14250675.png)
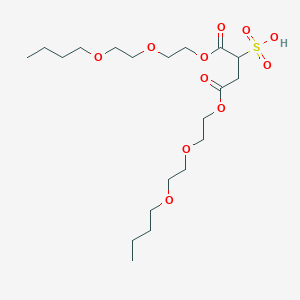
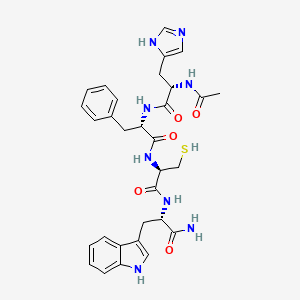
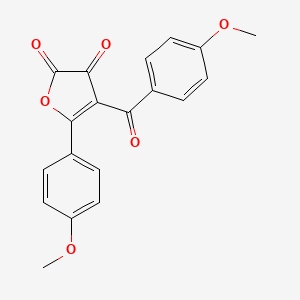
![7-Oxabicyclo[4.1.0]heptan-3-amine](/img/structure/B14250704.png)
